Cas no 64651-83-8 (Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester)

Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester structure
64651-83-8 structure
Product Name:Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester
CAS No:64651-83-8
MF:C13H10ClNOS
MW:263.742600917816
CID:505604
PubChem ID:188034
Update Time:2025-04-19

Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester Chemical and Physical Properties

Names and Identifiers

    • Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester
    • [chloromethyl(2-methylpropoxy)phosphinothioyl] diethyl phosphate
    • (chloromethyl-isobutoxy-phosphinothioyl) diethyl phosphate
    • AC1L3EXC
    • AC1Q6SWJ
    • CTK8E0528
    • Diethyl phosphate anhydride with O-(2-methylpropyl)(chloromethyl)phosphonot
    • ENT 25,758
    • KST-1A7111
    • N-phenylthiocarbamic acid S-4-chlorophenyl ester
    • phenyl-thiocarbamic acid S-4-chlorophenyl ester
    • Phosphonothioic acid, (chloromethyl)-, O-isobutyl ester, anhydride with diethyl phosphate
    • S-(4-chlorophenyl)-N-phenyl thiocarbamate
    • Stauffer B-8778
    • DTXSID00983268
    • S-(4-Chlorophenyl) hydrogen phenylcarbonimidothioate
    • Carbanilic acid, p-chlorophenyl ester
    • Carbamothioic acid, phenyl-, S-(4-chlorophenyl) ester
    • NSC-30763
    • NSC 30763
    • S-(4-chlorophenyl) N-phenylcarbamothioate
    • YC98NS62ZD
    • Carbamothioic acid, N-phenyl-, S-(4-chlorophenyl) ester
    • 64651-83-8
    • NSC30763
    • Inchi: 1S/C13H10ClNOS/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)
    • InChI Key: HFAKYDJGZZXQSU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 263.0173
  • Monoisotopic Mass: 263.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.34
  • Refractive Index: 1.66
  • PSA: 29.1
  • LogP: 4.73720

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